

# Yanucamide A molecular formula and physical properties

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# Yanucamide A: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Marine Cyanobacterial Depsipeptide

## **Abstract**

Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula and Schizothrix species, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of Yanucamide A, detailing its molecular formula, physical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this natural product.

## **Molecular and Physical Properties**

**Yanucamide A** is a moderately sized cyclic depsipeptide with the molecular formula C33H47N3O7.[1] Its structure incorporates a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety. The initial stereochemistry was later revised through total synthesis. The known physical and molecular characteristics of **Yanucamide A** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C33H47N3O7	[1]
Molecular Weight	597.753 g/mol	[1]
Monoisotopic Mass	597.3414009 Da	[1]
Appearance	White powder	
Solubility	Soluble in organic solvents such as methanol and ethyl acetate.	
Optical Rotation ([α]D)	Data not available in the reviewed literature.	_
Melting Point	Data not available in the reviewed literature.	_

## **Biological Activity**

**Yanucamide A** has demonstrated potent cytotoxic activity. Initial studies revealed its toxicity towards brine shrimp (Artemia salina). Subsequent investigations have explored its effects on various cancer cell lines, suggesting a potential role as an anticancer agent. While the precise mechanism of action is not fully elucidated for **Yanucamide A** itself, structurally related marine depsipeptides have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

## **Experimental Protocols**

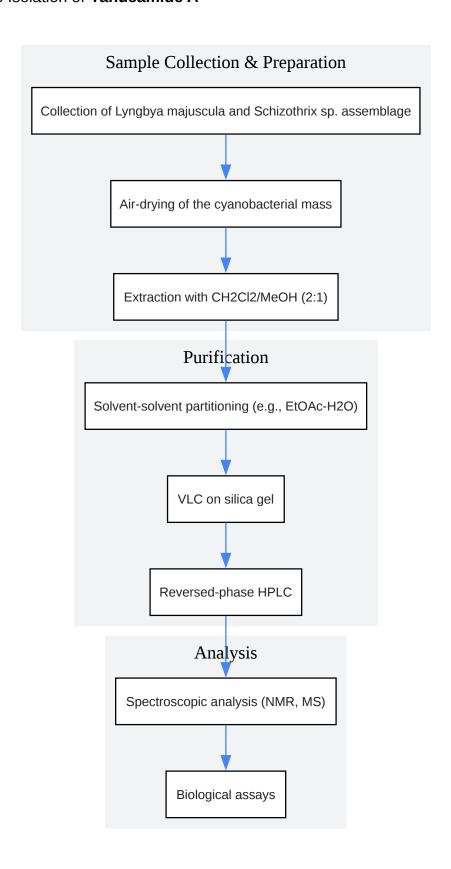
This section details the methodologies for the isolation, characterization, and biological evaluation of **Yanucamide A**, based on established protocols for similar marine natural products.

## **Isolation of Yanucamide A**

The following protocol outlines a general procedure for the isolation of **Yanucamide A** from a cyanobacterial assemblage.



#### Workflow for the Isolation of Yanucamide A



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Caption: Workflow for the isolation and analysis of Yanucamide A.

#### Methodology:

- Collection and Extraction: A wet assemblage of Lyngbya majuscula and Schizothrix species
  is collected. The cyanobacterial mass is air-dried and then extracted with a 2:1 mixture of
  dichloromethane (CH2Cl2) and methanol (MeOH).
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate (EtOAc) and water, to separate compounds based on polarity.
- Chromatography: The organic-soluble fraction is then subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure
   Yanucamide A.
- Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

## **Brine Shrimp Lethality Assay**

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

#### Methodology:

- Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
- Preparation of Test Solutions: Yanucamide A is dissolved in a suitable solvent (e.g., DMSO)
  and then diluted with artificial seawater to prepare a series of concentrations.
- Exposure: Ten to fifteen brine shrimp nauplii are added to each well of a 24-well plate containing the different concentrations of **Yanucamide A**. A control group with the solvent is also included.



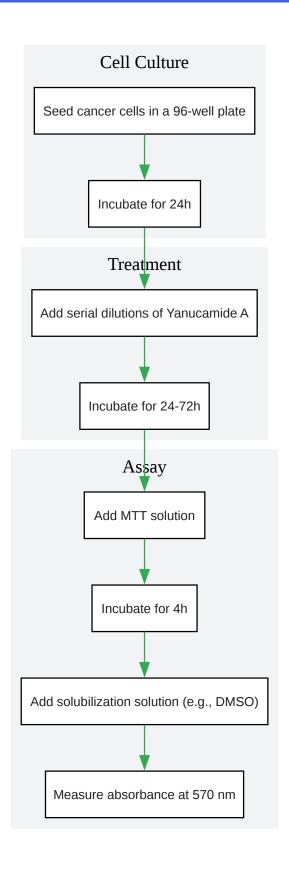
 Observation and Data Analysis: After 24 hours of incubation, the number of surviving nauplii is counted. The percentage of mortality is calculated for each concentration, and the LC50 (the concentration that kills 50% of the nauplii) is determined using probit analysis.

## In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay





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Caption: Workflow for the MTT cytotoxicity assay.



### Methodology:

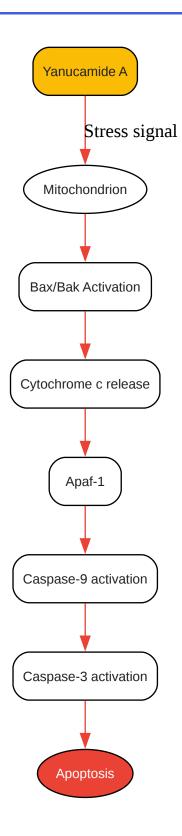
- Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Yanucamide A** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

## **Potential Signaling Pathway**

While the exact signaling pathway of **Yanucamide A** has not been definitively established, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate.

Hypothesized Intrinsic Apoptosis Pathway for Yanucamide A





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## References

- 1. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
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